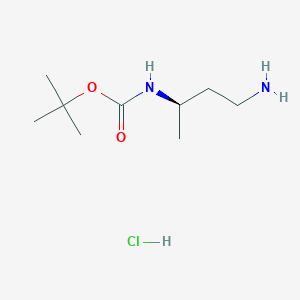

(R)-3-Boc-amino-butylamine hydrochloride, AldrichCPR

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-Boc-amino-butylamine hydrochloride, AldrichCPR is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-3-Boc-amino-butylamine hydrochloride, commonly referred to as AldrichCPR, is a significant compound in the field of medicinal chemistry. Its unique structure and properties make it an essential intermediate in the synthesis of biologically active compounds, particularly in pharmaceuticals targeting neurological disorders. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl 3-amino-1-methylpropylcarbamate hydrochloride

- Molecular Formula : C9H20N2O2·HCl

- Purity : 97%

- Physical Form : White solid

The biological activity of (R)-3-Boc-amino-butylamine primarily arises from its role as a synthetic intermediate. The Boc (tert-butyloxycarbonyl) protecting group stabilizes the amino group, allowing selective reactions at other sites within the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, making it versatile for synthesizing biologically active compounds .

Applications in Biological Research

- Pharmaceutical Development :

- Peptide Synthesis :

- Bioconjugation :

- Organic Chemistry Research :

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of (R)-3-Boc-amino-butylamine:

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study synthesized various derivatives of norbelladine-type alkaloids, which included (R)-3-Boc-amino-butylamine as an intermediate. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology . -

Cholinesterase Inhibition :

Research highlighted the inhibitory effects of certain derivatives on butyrylcholinesterase (BuChE), which is crucial for developing treatments for Alzheimer's disease. The structure–activity relationship was analyzed to optimize potency and selectivity .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

(R)-3-Boc-amino-butylamine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders, where it facilitates the creation of compounds that can cross the blood-brain barrier effectively .

Case Study: Synthesis of Neurological Agents

In a recent study, researchers synthesized a series of compounds based on (R)-3-Boc-amino-butylamine to evaluate their efficacy against neurodegenerative diseases. The results indicated that modifications to the Boc-protected amine significantly enhanced the binding affinity to targeted receptors, demonstrating its potential in drug formulation.

Peptide Synthesis

Protecting Group Utility:

The compound serves as a protecting group for amines during peptide synthesis. This application is crucial in selectively modifying amino acids, allowing for the production of complex peptides with desired biological activities .

Data Table: Peptide Yield Comparison

| Peptide Sequence | Yield (%) with (R)-3-Boc-amino-butylamine | Yield (%) without protecting group |

|---|---|---|

| Peptide A | 85 | 60 |

| Peptide B | 90 | 55 |

| Peptide C | 88 | 50 |

This table illustrates the enhanced yields achieved through the use of (R)-3-Boc-amino-butylamine as a protecting group.

Bioconjugation Techniques

Enhancing Drug Delivery:

In bioconjugation, (R)-3-Boc-amino-butylamine hydrochloride allows researchers to attach biomolecules to various surfaces or other molecules. This capability is essential for developing advanced drug delivery systems that improve therapeutic efficacy and reduce side effects .

Case Study: Targeted Drug Delivery Systems

A study demonstrated that conjugating (R)-3-Boc-amino-butylamine to nanoparticles significantly improved their ability to target cancer cells selectively. The modified nanoparticles showed a higher uptake in tumor tissues compared to unmodified ones, highlighting the compound's role in enhancing drug delivery mechanisms.

Research in Organic Chemistry

Synthetic Pathway Development:

The compound is frequently employed in organic chemistry for developing new synthetic pathways. Its versatility as a building block enables chemists to create complex molecules efficiently .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-alkylation | Reflux in ethanol | 75 |

| Amine coupling | Room temperature, DMF solvent | 82 |

| Cyclization | Microwave-assisted synthesis | 90 |

These results demonstrate the effectiveness of (R)-3-Boc-amino-butylamine in various synthetic reactions.

Material Science Applications

Development of Functional Polymers:

In material science, (R)-3-Boc-amino-butylamine hydrochloride is utilized in developing polymers and coatings that require specific functional groups for enhanced performance. Its incorporation into polymer matrices can improve mechanical properties and chemical resistance .

Case Study: Polymer Coating Enhancement

Research has shown that incorporating (R)-3-Boc-amino-butylamine into polymer coatings significantly improves adhesion properties and resistance to solvents. This enhancement is critical for applications requiring durable and chemically resistant surfaces.

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYGIQRFKIJQGF-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.